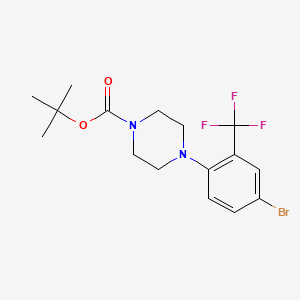

2-(叔丁基硫代)-6-氯吡啶

描述

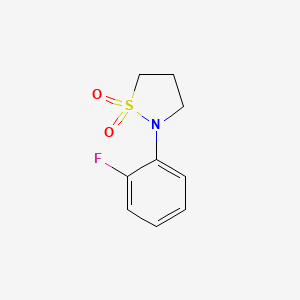

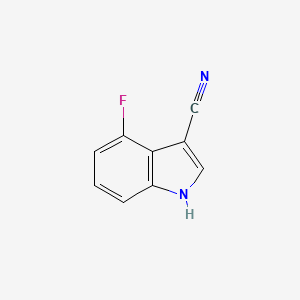

The tert-butylthio group is an organosulfur compound with the formula (CH3)3CSH . It’s used as an odorant for natural gas, which is otherwise odorless . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The tert-butylthio group can be synthesized by the reaction of zinc sulfide and tert-butyl chloride . Another method involves the reaction of the Grignard reagent, tert-BuMgCl, with sulfur to give the corresponding thiolate, followed by hydrolysis .Molecular Structure Analysis

The tert-butylthio group consists of a sulfur atom bonded to a tert-butyl group. The tert-butyl group is a very bulky group, which can have significant effects on the reactivity of the molecule .Chemical Reactions Analysis

The tert-butylthio group can react with thallium (I) ethoxide to give the thallium thiolate . This thallium thiolate can be used to convert acyl chlorides to the thioester .科学研究应用

光催化降解

2-(叔丁基硫代)-6-氯吡啶及其衍生物在环境污染控制相关研究中具有重要意义。它们被用于有害物质的降解。一项研究证明了取代吡啶的光解和光催化降解的功效,突出了它们在处理含有这些化合物的废水方面的潜力 (Stapleton 等,2010)。

核苷的合成

这些化合物在复杂有机分子的合成中起着至关重要的作用。例如,制备 6-取代吡啶-3-基 C-核苷的方法涉及使用 6-氯吡啶衍生物,它们是这些合成中的关键中间体 (Joubert 等,2007)。

N-杂环化合物的合成

2-(叔丁基硫代)-6-氯吡啶衍生物是各种 N-杂环化合物合成的组成部分。这些化合物在制药和材料科学中有着广泛的应用。一项研究描述了从环丙烯硫酮衍生物中一锅合成 N-杂环化合物的过程,突出了这些吡啶衍生物的多功能性 (Matsumura 等,2000)。

有机钯化学

在有机金属化学中,2-(叔丁基硫代)-6-氯吡啶衍生物用于形成有机钯配合物。这些配合物因其在催化和有机合成中间体中的潜力而受到研究 (Isobe 等,1986)。

药物化学

这些衍生物也在药物化学领域得到探索。例如,关于线粒体复合物 I 活性 PET 探针的研究涉及 2-(叔丁基硫代)-6-氯吡啶的衍生物 (Tsukada 等,2014)。

金属萃取

它们用于选择性萃取钯(II) 和汞(II) 等金属,证明了它们在湿法冶金中的重要性 (Inoue 等,1987)。

安全和危害

作用机制

Target of action

Organosulfur compounds like tert-butylthiol, a component of this compound, are known to interact with a variety of biological targets .

Mode of action

Without specific studies on “2-(Tert-butylthio)-6-chloropyridine”, it’s difficult to say exactly how it interacts with its targets. Organosulfur compounds often act through covalent modification of their targets, particularly at reactive cysteine residues .

Biochemical pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways “2-(Tert-butylthio)-6-chloropyridine” might affect. Organosulfur compounds can be involved in a variety of biochemical processes, including redox reactions and signal transduction .

Result of action

Without specific studies, it’s difficult to say what the molecular and cellular effects of “2-(Tert-butylthio)-6-chloropyridine” might be. If it acts similarly to other organosulfur compounds, it could potentially modify proteins and affect their function .

属性

IUPAC Name |

2-tert-butylsulfanyl-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYBLUKIJYXTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)